molecular formula C5H4BrClN2 B12942154 4-Bromo-6-chloro-2-methylpyrimidine

4-Bromo-6-chloro-2-methylpyrimidine

Cat. No.: B12942154
M. Wt: 207.45 g/mol
InChI Key: CZJDWGYDOTYAJT-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the pyrimidine ring. It is widely used in organic synthesis and has various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2-methylpyrimidine typically involves the halogenation of 2-methylpyrimidine. One common method is the bromination of 2-methylpyrimidine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine gas in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2-methylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

4-Bromo-6-chloro-2-methylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: The compound is used in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards the target molecules. The compound can modulate various molecular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-6-methylpyrimidine
  • 4-Chloro-2-methylpyrimidine
  • 2-Bromo-4-chloro-6-methylpyrimidine

Comparison

4-Bromo-6-chloro-2-methylpyrimidine is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers higher selectivity and potency in certain applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

4-bromo-6-chloro-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJDWGYDOTYAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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